molecular formula C24H23FN2O4 B2489408 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one CAS No. 898457-01-7

2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one

Cat. No. B2489408
CAS RN: 898457-01-7
M. Wt: 422.456
InChI Key: FFQNKXZSNAMGLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound involves nucleophilic substitution reactions of phenacyl bromides with hetero arylpiperazine, reduction, and then fluorination processes. For instance, Mishra and Chundawat (2019) synthesized a series of compounds through this method, showing potent antimicrobial activity against various bacterial strains (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques like single-crystal XRD, as demonstrated by Sanjeevarayappa et al. (2015), who characterized the structure of a related compound and identified its three-dimensional architecture through weak intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical properties, including reactivity and potential chemical reactions, are often elucidated through the synthesis process and biological evaluations. For example, compounds with similar structures have been evaluated for antimicrobial activities, demonstrating the importance of functional groups and molecular structure in determining chemical reactivity (Narendra Sharath Chandra et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Shivaprakash et al. (2014) detailed the crystal structure of a related compound, revealing its supramolecular network formed by hydrogen bonds and weak intermolecular interactions, which are critical for its physical properties (Shivaprakash et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Various synthesis methods, including Fe-catalyzed synthesis, have been explored for producing derivatives of the compound, such as flunarizine (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Crystal Structure Studies : Investigations into the crystal structure of derivatives, including flunarizinium hydrogen maleate and flunarizinium isonicotinate, provide insights into the molecular configuration and intermolecular interactions (Kavitha, Jasinski, Matar, Yathirajan, & Ramesha, 2013).

Biological Activities

  • Antimicrobial Activity : Piperazine derivatives, including 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one, have shown antimicrobial activities, particularly against various bacterial strains (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
  • Antiviral and Antifungal Effects : Some derivatives exhibit promising antiviral and antifungal properties, making them relevant in the study of infectious diseases (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

Chemical Properties and Interactions

  • Hirshfeld Surface Analysis : This analysis is crucial for understanding molecular interactions and packing in crystals of the compound's derivatives, aiding in the design of new pharmaceuticals (Ullah & Altaf, 2014).
  • Interaction Studies : Studies on the hydrogen-bonded framework structures in different salts of flunarizine, a derivative, provide insights into its potential for forming stable complexes (Kavitha, Yathirajan, Kaur, Hosten, Betz, & Glidewell, 2014).

Pharmacological Implications

properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c25-19-6-8-20(9-7-19)27-12-10-26(11-13-27)15-21-14-22(28)24(17-30-21)31-16-23(29)18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQNKXZSNAMGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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